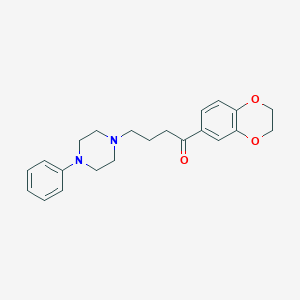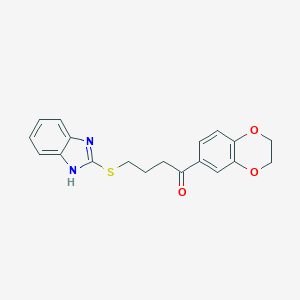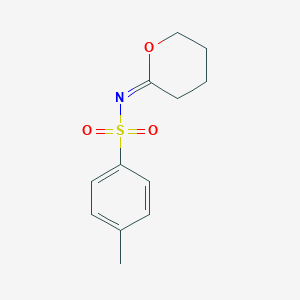
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation and cancer.
Wirkmechanismus
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cell survival, and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of the kinase IKKβ, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide prevents the activation of NF-κB and the expression of target genes.
Biochemische Und Physiologische Effekte
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In immune cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively validated in various in vitro and in vivo models, making it a reliable tool for studying the NF-κB pathway. However, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should carefully consider these limitations when designing experiments using 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide on cancer, inflammation, and autoimmune disorders. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide for clinical use. Third, studies are needed to explore the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in combination with other therapies for cancer and other diseases. Finally, studies are needed to investigate the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases.
Synthesemethoden
The synthesis of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran in the presence of a base, followed by treatment with ammonia. The resulting product is then purified using chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune disorders, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the activity of immune cells, such as T cells and B cells.
Eigenschaften
CAS-Nummer |
1468-27-5 |
|---|---|
Produktname |
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide |
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12-4-2-3-9-16-12/h5-8H,2-4,9H2,1H3/b13-12+ |
InChI-Schlüssel |
ZKHXUEGXMLYKSX-OUKQBFOZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
Synonyme |
4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
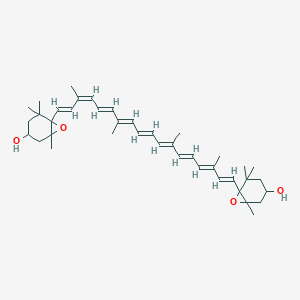

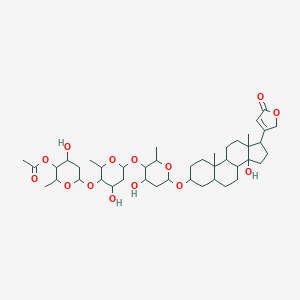
methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
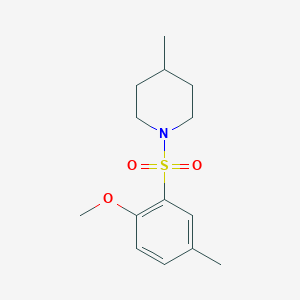
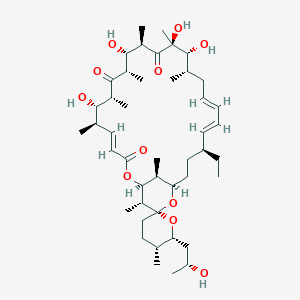
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
